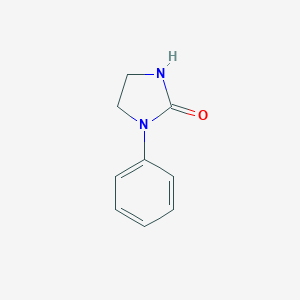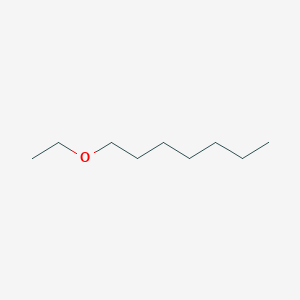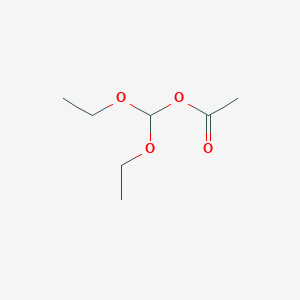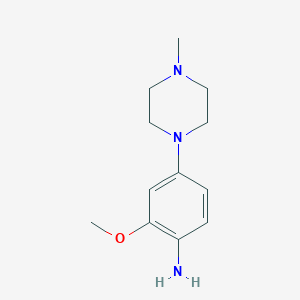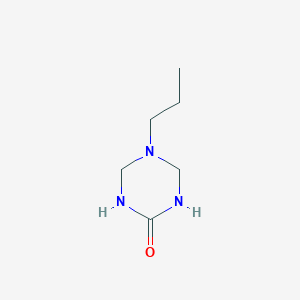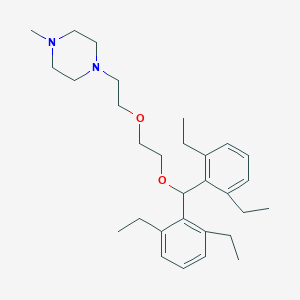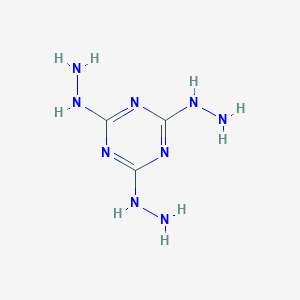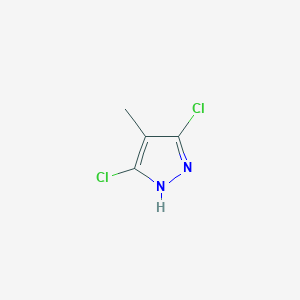
3,5-dichloro-4-methyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dichloro-4-methyl-1H-pyrazole is a chemical compound that has been used in various scientific research applications. It is a heterocyclic organic compound with the chemical formula C4H4Cl2N2. This compound has been synthesized using different methods and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of 3,5-dichloro-4-methyl-1H-pyrazole is not fully understood. However, studies have suggested that it may inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It may also inhibit the growth of bacteria and fungi by disrupting their cell membrane and inhibiting their DNA synthesis.
Effets Biochimiques Et Physiologiques
Studies have shown that 3,5-dichloro-4-methyl-1H-pyrazole has low toxicity and does not cause any significant biochemical or physiological effects in animals. However, further studies are needed to determine its long-term effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3,5-dichloro-4-methyl-1H-pyrazole in lab experiments is its low toxicity and high yield synthesis method. It is also a versatile building block for the synthesis of other compounds. However, one of the limitations is the lack of understanding of its mechanism of action and long-term effects.
Orientations Futures
There are several future directions for the research of 3,5-dichloro-4-methyl-1H-pyrazole. One direction is to study its mechanism of action and identify its molecular targets. Another direction is to explore its potential as a therapeutic agent for cancer, bacterial, and fungal infections. Additionally, further studies are needed to determine its long-term effects and safety in humans.
Conclusion:
In conclusion, 3,5-dichloro-4-methyl-1H-pyrazole is a versatile compound that has shown promising results in various scientific research applications. It has been synthesized using different methods and has low toxicity. However, further studies are needed to fully understand its mechanism of action and long-term effects. The future directions for research include identifying its molecular targets, exploring its therapeutic potential, and determining its safety in humans.
Méthodes De Synthèse
The synthesis of 3,5-dichloro-4-methyl-1H-pyrazole has been reported using different methods. One of the methods involves the reaction of 3,5-dichloro-4-methylpyrazole-1-carboxylic acid with thionyl chloride and sodium azide. Another method involves the reaction of 3,5-dichloro-4-methylpyrazole-1-carboxylic acid with hydrazine hydrate and acetic anhydride. Both methods have been reported to yield 3,5-dichloro-4-methyl-1H-pyrazole with good yields.
Applications De Recherche Scientifique
3,5-dichloro-4-methyl-1H-pyrazole has been used in various scientific research applications. It has been reported to have antifungal, antibacterial, and anticancer activities. It has also been used as a building block for the synthesis of other compounds.
Propriétés
Numéro CAS |
134589-55-2 |
|---|---|
Nom du produit |
3,5-dichloro-4-methyl-1H-pyrazole |
Formule moléculaire |
C4H4Cl2N2 |
Poids moléculaire |
150.99 g/mol |
Nom IUPAC |
3,5-dichloro-4-methyl-1H-pyrazole |
InChI |
InChI=1S/C4H4Cl2N2/c1-2-3(5)7-8-4(2)6/h1H3,(H,7,8) |
Clé InChI |
OYISHIXUELPEIB-UHFFFAOYSA-N |
SMILES |
CC1=C(NN=C1Cl)Cl |
SMILES canonique |
CC1=C(NN=C1Cl)Cl |
Synonymes |
1H-Pyrazole,3,5-dichloro-4-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






